Lanthanum sulfate
Description
Structure
2D Structure
Properties
IUPAC Name |
lanthanum(3+);trisulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2La.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEHIYWBGOJJDM-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[La+3].[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
La2(SO4)3, La2O12S3 | |
| Record name | Lanthanum(III) sulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/w/index.php?title=Lanthanum(III)_sulfate&action=edit&redlink=1 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00890640 | |
| Record name | Sulfuric acid, lanthanum(3+) salt (3:2) | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00890640 | |
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Molecular Weight |
566.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nonahydrate: Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] Soluble in water; [Nordberg, p. 904] | |
| Record name | Lanthanum sulfate | |
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CAS No. |
10099-60-2 | |
| Record name | Lanthanum sulfate | |
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| Record name | Sulfuric acid, lanthanum(3+) salt (3:2) | |
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| Record name | Sulfuric acid, lanthanum(3+) salt (3:2) | |
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| Record name | Dilanthanum(3+) trisulphate | |
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| Record name | LANTHANUM SULFATE | |
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Synthetic Methodologies for Lanthanum Sulfate Systems
Hydrothermal Synthesis Approaches
Hydrothermal synthesis is a versatile and widely employed method for crystallizing lanthanum sulfate (B86663) compounds. smolecule.com This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures, facilitating the dissolution of reactants and the subsequent crystallization of products with controlled size and morphology. smolecule.com
Controlled Crystallization Pathways
The control of crystallization pathways under hydrothermal conditions is crucial for obtaining specific phases and structures of lanthanum sulfate. By carefully manipulating reaction parameters such as temperature, pH, and reactant concentrations, researchers can direct the formation of desired products. For instance, the hydrothermal treatment of lanthanum oxide or hydroxide (B78521) with sulfuric acid can yield high-purity crystals. smolecule.com
The use of organic templates, such as ethylenediamine (B42938) (en), has been shown to direct the formation of novel layered this compound structures. rsc.orgrsc.org In one example, a two-dimensional layered this compound, [C₂N₂H₁₀][La₂(H₂O)₄(SO₄)₄]·2H₂O, was synthesized hydrothermally. rsc.orgrsc.org The structure consists of inorganic zigzag layers of lanthanum polyhedra and sulfate tetrahedra, with the protonated amine molecules and water molecules situated in the interlayer spaces. rsc.orgrsc.org This demonstrates how organic molecules can act as structure-directing agents, leading to complex, open-framework materials. rsc.org
Systematic studies on the hydrothermal synthesis of double lanthanum sulfates have also led to the discovery of new phases. For example, a new polymorphic form of ammonium (B1175870) this compound, β-(NH₄)La(SO₄)₂, was synthesized from a mixture of La₂(SO₄)₃·8H₂O and (NH₄)₂SO₄ in water, heated at 150 °C for three days. cambridge.org
In-Situ Precursor Decomposition Strategies (e.g., Solvothermal Decomposition of Dimethyl Sulfoxide)
A novel approach to synthesizing this compound frameworks involves the in-situ generation of sulfate anions from a precursor. One such method is the solvothermal decomposition of dimethyl sulfoxide (B87167) (DMSO). rsc.org When heated, DMSO can decompose to provide a source of sulfate ions for the reaction. rsc.orgacs.org This strategy has been successfully employed in the synthesis of heterometallic inorganic frameworks. rsc.org
For instance, one-pot solvothermal reactions utilizing the in-situ decomposition of DMSO have produced heterometallic frameworks with the general formula [KLn(SO₄)₂H₂O], where Ln represents a lanthanide element. rsc.org This in-situ generation of sulfate anions can enhance reactivity and lead to the formation of new three-dimensional lanthanide sulfate frameworks. rsc.org While this specific example does not include lanthanum, the principle is applicable to the synthesis of lanthanum-containing frameworks. The decomposition of DMSO near its boiling point (189 °C) can be autocatalytic, generating various acidic byproducts that can influence the reaction. acs.org
Thermal Dehydration Routes to Anhydrous this compound Polymorphs
Thermal dehydration of hydrated this compound is a common method to obtain its anhydrous polymorphs. The process involves heating a hydrated salt, such as La₂(SO₄)₃·9H₂O, to drive off water molecules. The temperature and heating rate are critical parameters that determine the final crystalline phase of the anhydrous product.
A study on the thermal dehydration of La₂(SO₄)₃·9H₂O revealed a multi-step process. mdpi.com
Step 1 (75–160 °C): Removal of five water molecules to form La₂(SO₄)₃·4H₂O. mdpi.com
Subsequent Steps: Further heating leads to the complete removal of water, yielding anhydrous this compound. mdpi.com
Heating the nonahydrate in a muffle furnace at 500 °C for 24 hours produces a polycrystalline anhydrous product. mdpi.com This process can lead to the formation of a new polymorphic modification, β-La₂(SO₄)₃, which crystallizes in the monoclinic C2/c space group. mdpi.comresearchgate.net This anhydrous form is stable up to 860 °C. mdpi.com Above this temperature, it begins to decompose, first to lanthanum oxysulfate (La₂O₂SO₄) and finally to lanthanum oxide (La₂O₃) at even higher temperatures. mdpi.comkashanu.ac.ir
The dehydration of other hydrated lanthanide sulfates, such as Pr₂(SO₄)₃·8H₂O, can initially form an X-ray amorphous product, which then crystallizes into the anhydrous form upon further heating. nih.gov
Precipitation-Based Synthesis Protocols
Precipitation is a straightforward and widely used technique for synthesizing this compound. smolecule.com This method typically involves mixing aqueous solutions of a soluble lanthanum salt, such as lanthanum nitrate (B79036), with a sulfate source, like sodium sulfate. smolecule.com The insoluble this compound precipitates out of the solution and can be collected by filtration and then dried. smolecule.com
Reverse precipitation is a variation of this method where a lanthanum nitrate solution is used to precipitate lanthanum hydroxide onto the surface of another material, which can then be further reacted. nih.govcenaprot.mx While this example focuses on lanthanum aluminate, the principle of controlled precipitation is broadly applicable.
The precipitation of this compound can also be influenced by the presence of other ions. For example, studies on the crystallization of barium sulfate have shown that lanthanum ions can impact the growth rate and morphology of the crystals, suggesting that lanthanum can be incorporated into the crystal lattice. acs.orgresearchgate.net
Design and Synthesis of Complex this compound Frameworks
The ability of the sulfate group to form diverse structural arrangements has been exploited in the design and synthesis of complex this compound frameworks. psu.edu These frameworks can exhibit a range of dimensionalities, from one-dimensional chains to three-dimensional open frameworks. rsc.orgacs.org
The synthesis often employs hydrothermal or solvothermal methods, where the choice of reactants, solvents, and reaction conditions plays a crucial role in determining the final structure. smolecule.comaip.org The use of organic templates or structure-directing agents is a key strategy in creating these complex architectures. rsc.orgpsu.edu For example, organically templated metal sulfates have been synthesized using various organic amines under hydrothermal conditions. rsc.org
Heterometallic Lanthanum Sulfates (e.g., Alkali, Ammonium)
The incorporation of a second metal cation, such as an alkali metal or ammonium, into the this compound structure leads to the formation of heterometallic frameworks with unique properties.
Alkali Lanthanum Sulfates: The synthesis of alkali lanthanum sulfates often involves hydrothermal or precipitation methods. For example, a chiral sodium this compound, NaLa(SO₄)₂(H₂O), has been synthesized through the combination of sodium and lanthanum cations. acs.orgrsc.org This compound was prepared via a hydrothermal reaction. acs.org The precipitation of sodium this compound hydrate (B1144303) (NaLa(SO₄)₂·H₂O) has also been demonstrated from sulfuric acid solutions. researchgate.net
The preparation of crystalline potassium this compound has been achieved by adding a concentrated aqueous solution of lanthanum ammonium nitrate to a concentrated solution of potassium sulfate. akingmundo.com
Ammonium Lanthanum Sulfates: Ammonium lanthanum sulfates are another important class of heterometallic compounds. A new variety, β-(NH₄)La(SO₄)₂, was synthesized hydrothermally by heating a mixture of this compound octahydrate and ammonium sulfate in water. cambridge.orgresearchgate.net The synthesis of ammonium lanthanum disulfate, (NH₄)La(SO₄)₂, can also be achieved by reacting lanthanum(III) oxide or chloride with ammonium sulfate in an aqueous solution. ontosight.ai The resulting crystal structure can be influenced by the synthesis conditions, leading to different polymorphs. researchgate.net A double-salt strategy has also been employed to synthesize La(NH₄)(SO₄)₂. nih.gov
The following table summarizes the synthesis conditions for some heterometallic lanthanum sulfates:
| Compound | Synthesis Method | Starting Materials | Temperature (°C) | Duration | Ref. |
| β-(NH₄)La(SO₄)₂ | Hydrothermal | La₂(SO₄)₃·8H₂O, (NH₄)₂SO₄, H₂O | 150 | 3 days | cambridge.org |
| NaLa(SO₄)₂(H₂O) | Hydrothermal | Not specified | Not specified | Not specified | acs.org |
| K₂SO₄·La₂(SO₄)₃·2H₂O | Precipitation | Lanthanum ammonium nitrate, Potassium sulfate | 75 | 1.5 hours | akingmundo.com |
| La(NH₄)(SO₄)₂ | Aqueous Solution | La₂O₃/LaCl₃, (NH₄)₂SO₄ | Not specified | Not specified | ontosight.ai |
Lanthanide Triphosphonate-Sulfate Hybrid Materials
The incorporation of sulfate ions into lanthanide triphosphonate frameworks has been explored as a method to create novel hybrid materials. acs.org Research in this area has led to the synthesis and characterization of new families of lanthanide-sulfate-nitrilo(trismethylenephosphonates). acs.org These materials are coordination polymers formed from the combination of lanthanide ions (Ln³⁺), nitrilo-tris(methylenephosphonic acid) (H₆NMP), and sulfate ions. nih.govresearchgate.net
The synthesis of these hybrid materials is typically achieved through crystallization at room temperature (25 °C) over several days. acs.orgitmo.ru The process involves the reaction of a lanthanide salt with H₆NMP in an aqueous solution, with the addition of sulfuric acid. acs.orgitmo.ru The specific polymorph that crystallizes is dependent on the concentration of sulfuric acid used in the reaction mixture. acs.orgitmo.ru
Key reagents used in the synthesis are detailed in the table below.
| Reagent | Role | Source(s) of Information |
| Hydrated Lanthanide Nitrate or Chloride Salts | Source of Lanthanide Ions (Ln³⁺) | acs.orgnih.gov |
| Nitrilo-tris(methylenephosphonic acid) (H₆NMP) | Organic Triphosphonate Ligand | acs.orgnih.gov |
| Sulfuric Acid (H₂SO₄) | Source of Sulfate Ions & Controls Polymorph Formation | acs.orgnih.gov |
| Deionized (DI) Water | Solvent | acs.orgnih.gov |
Research Findings
Detailed studies have successfully isolated two distinct families of sulfate-containing lanthanide triphosphonate polymorphs, designated as Series I and Series II. acs.orgnih.govresearchgate.net The formation of either series is directed by the volume of sulfuric acid added to the synthesis mixture. acs.orgitmo.ru
Series I compounds are formed when lower volumes of 95% H₂SO₄ are used, ranging from 0.5 mL to 3.5 mL. acs.orgitmo.ru
Series II compounds are obtained when higher volumes of 95% H₂SO₄, up to 5 mL, are added. acs.orgitmo.ru
The general formulas and the specific lanthanide ions incorporated into each series are summarized in the following table.
| Series | General Formula | Included Lanthanide (Ln³⁺) Ions |
| Series I | Ln₂(H₄NMP)₂(H₂O)₄₂·nH₂O (where n = 4–5) | Pr³⁺, Nd³⁺, Sm³⁺, Eu³⁺, Gd³⁺, Tb³⁺, Er³⁺, Yb³⁺ |
| Series II | [Ln(H₅NMP)]SO₄·2H₂O | Pr³⁺, Nd³⁺, Eu³⁺, Gd³⁺, Tb³⁺ |
A specific example of the synthesis for a Series I compound, Pr-I*, involved dissolving 0.25 mmol of Pr(NO₃)₃·6H₂O in 5 mL of deionized water. acs.orgitmo.ru This solution was then added to 0.217 mL of an aqueous H₆NMP solution (containing 0.47 mmol H₆NMP). acs.orgitmo.ru Finally, 0.5 mL of 95% H₂SO₄ was added, and the resulting mixture was left to crystallize at room temperature for several days. acs.orgitmo.ru Attempts to synthesize Series II compounds with lanthanides beyond Tb³⁺ were reported to be unsuccessful. acs.orgitmo.ru
These synthetic methodologies demonstrate a controlled approach to producing distinct crystalline phases of lanthanide triphosphonate-sulfate hybrids by carefully manipulating the reaction conditions, specifically the concentration of sulfuric acid. acs.orgitmo.ru
Structural Characterization and Crystallography of Lanthanum Sulfate Compounds
Polymorphism and Anhydrous Lanthanum Sulfate (B86663) Crystal Structures
Anhydrous lanthanum sulfate (La₂[SO₄]₃) exhibits polymorphism, meaning it can exist in more than one crystal structure. A notable polymorphic modification, designated as the β-phase, has been identified through the thermal dehydration of this compound nonahydrate. mdpi.com While other structural types, such as one isostructural with Nd₂(SO₄)₃, have been proposed, the β-phase has been subject to detailed crystallographic study. mdpi.com
Beta-Phase Crystallography (e.g., Monoclinic System, C2/c Space Group)
The β-phase of anhydrous this compound (β-La₂[SO₄]₃) has been structurally characterized using powder X-ray diffraction. mdpi.com It crystallizes in the monoclinic system with a C2/c space group. mdpi.comresearchgate.netresearchgate.net This structure is of the KTh₂(PO₄)₃ type. mdpi.comresearchgate.net The crystal structure consists of [LaO₉]n chains, which are key to its thermal properties. mdpi.comresearchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a | 17.6923(9) Å |
| b | 6.9102(4) Å |
| c | 8.3990(5) Å |
| β | 100.321(3)° |
| Volume (V) | 1010.22(9) ų |
Temperature-Dependent Structural Modifications
The structure of β-La₂(SO₄)₃ shows interesting behavior with changes in temperature. Studies of its unit cell parameters between 300–450 K revealed an almost zero thermal expansion along the 'a' crystallographic axis. mdpi.comresearchgate.net This phenomenon is attributed to the stretching of the [LaO₉]n chains along the 'c' direction, which occurs without a significant change in the layer thickness along the 'a' direction. mdpi.comresearchgate.net The anhydrous β-La₂(SO₄)₃ phase is thermally stable up to 860 °C. mdpi.com Beyond this temperature, it begins to decompose, first forming lanthanum oxysulfate (La₂O₂SO₄) in the range of 860–1050 °C, which then further decomposes to lanthanum oxide (La₂O₃) at higher temperatures. mdpi.com
Hydrated this compound Structures (Crystallohydrates)
This compound is known to form various hydrates (crystallohydrates), with the nonahydrate (La₂[SO₄]₃·9H₂O) being the most common form. wikipedia.orgontosight.ai However, other hydrates with different water content, such as octahydrates, are also known, particularly for the larger rare-earth ions like lanthanum. mdpi.com
Dehydration-Induced Structural Transformations
The thermal dehydration of this compound nonahydrate (La₂[SO₄]₃·9H₂O) is a multi-stage process that leads to the formation of several intermediate crystalline hydrates before yielding the anhydrous form. mdpi.com The process, investigated by differential thermal analysis and thermogravimetry (DTA/TG), involves distinct steps of water loss, each corresponding to a structural transformation. mdpi.comresearchgate.net
| Stage | Temperature Range (°C) | Process | Resulting Compound |
|---|---|---|---|
| A | 75–160 | Loss of five water molecules | La₂(SO₄)₃·4H₂O (tetrahydrate) |
| B | 160–205 | Loss of two water molecules | La₂(SO₄)₃·2H₂O (dihydrate) |
| C | 205–240 | Loss of one water molecule | La₂(SO₄)₃·H₂O (monohydrate) |
| D | >240 | Loss of the final water molecule | β-La₂(SO₄)₃ (anhydrous) |
Data sourced from thermogravimetric analysis of La₂(SO₄)₃·9H₂O decomposition. mdpi.com
Structural Analysis of Specific Hydrate (B1144303) Forms
The most well-characterized hydrate is this compound nonahydrate (La₂[SO₄]₃·9H₂O). wikipedia.org Its structure was redetermined and found to crystallize in a hexagonal system with the P6₃/m space group. capes.gov.br In this structure, the lanthanum atoms exist in two different coordination environments. wikipedia.org The La(1) atom is coordinated to twelve oxygen atoms from six sulfate groups, while the La(2) atom is bonded to six water-oxygens and three oxygens from three sulfate groups. capes.gov.br The existence of other specific hydrates like the octahydrate (La₂[SO₄]₃·8H₂O) and a recently reported monohydrate (La₂[SO₄]₃·H₂O) is known, though they are part of a broader series of lanthanide sulfate hydrates. mdpi.comwikipedia.orgresearchgate.net
Double this compound Crystal Architectures
This compound readily forms double salts with alkali metals and other cations, leading to a wide variety of crystal architectures. These structures can be three-dimensional frameworks or layered arrangements, often templated by the secondary cation or organic molecules. psu.edursc.orgcambridge.org
Sodium Lanthanum Sulfates : The compound NaLa(SO₄)₂·H₂O features a structure composed of distorted Na-O₆ octahedra and La-O₉ complexes, which are described as distorted tricapped trigonal prisms, linked by tetrahedral sulfate ions. sigmaaldrich.com
Silver Lanthanum Sulfates : Double sulfates with silver, having the general formula AgLn(SO₄)₂·H₂O (where Ln can be La), have been synthesized. ukim.mk These compounds are isomorphous and crystallize in the hexagonal P3₁21 space group. ukim.mk The dehydration of the lanthanum double salt occurs in a single step, unlike other lanthanides in the series. ukim.mk
Ammonium (B1175870) Lanthanum Sulfates : At least two forms of anhydrous ammonium this compound, (NH₄)La(SO₄)₂, exist. cambridge.org The β-phase of (NH₄)La(SO₄)₂ was prepared hydrothermally and its structure was determined from powder diffraction data to be monoclinic (space group Pn). cambridge.org Its structure consists of anionic layers built from lanthanum atoms that are nine-fold coordinated to oxygen atoms from seven different sulfate groups. cambridge.org Ammonium ions are situated between these layers. cambridge.org Another compound, La(NH₄)(SO₄)₂, has been noted for its optical properties. nih.gov
Diamine-Templated Lanthanum Sulfates : Complex, hybrid organic-inorganic structures have been synthesized hydrothermally using diamines as templates. psu.edursc.org
La₂(H₂O)₂(C₄H₁₂N₂)(SO₄)₄, templated by piperazine, has a three-dimensional anionic open-framework structure with piperazinium cations in the cavities. psu.edursc.org
La₂(H₂O)₂(C₂H₁₀N₂)(SO₄)₆·4H₂O, templated by ethylenediamine (B42938), exhibits a layered structure where inorganic anionic sheets of this compound are separated by ethylenediammonium cations and water molecules. psu.edursc.org
Both of these diamine-templated compounds crystallize in the monoclinic system with the P2₁/c space group. psu.edursc.org
| Compound | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|
| NaLa(SO₄)₂·H₂O | - | - | Distorted Na-O₆ octahedra and La-O₉ complexes. sigmaaldrich.com |
| AgLa(SO₄)₂·H₂O | Hexagonal | P3₁21 | Isomorphous with other early lanthanide silver sulfates. ukim.mk |
| β-(NH₄)La(SO₄)₂ | Monoclinic | Pn | Layered structure with nine-fold coordinated La. cambridge.org |
| La₂(H₂O)₂(C₄H₁₂N₂)(SO₄)₄ | Monoclinic | P2₁/c | 3D anionic open-framework with piperazinium cations. psu.edursc.org |
| La₂(H₂O)₂(C₂H₁₀N₂)(SO₄)₆·4H₂O | Monoclinic | P2₁/c | 2D layered structure with ethylenediammonium cations. psu.edursc.org |
Cation Coordination Environments and Polyhedral Connectivity
The crystal structures of this compound compounds are fundamentally defined by the coordination environment of the lanthanum (La³⁺) cation and the manner in which the resulting polyhedra connect with sulfate (SO₄²⁻) tetrahedra. nih.gov
The La³⁺ ion is characterized by a large ionic radius, which allows for high coordination numbers, typically ranging from 8 to 12. psu.edu In many this compound structures, lanthanum is nine-coordinate, forming a [LaO₉] polyhedron. cambridge.orgnih.govmdpi.com This coordination sphere is often described as a distorted tricapped trigonal prism. nih.goviucr.org For example, in ammonium aquabis(sulfato)lanthanate(III), (NH₄)[La(SO₄)₂(H₂O)], the La³⁺ cation is coordinated to eight oxygen atoms from six different sulfate groups and one oxygen atom from a water molecule, completing the LaO₉ polyhedron. nih.goviucr.org Similarly, in the β-polymorph of anhydrous this compound, β-La₂(SO₄)₃, the asymmetric unit cell contains a single La³⁺ ion coordinated by nine O²⁻ ions from surrounding sulfate groups, also forming [LaO₉] polyhedra. mdpi.com The nonahydrate form, La₂(SO₄)₃·9H₂O, crystallizes in a hexagonal system where the lanthanum atoms exist in two distinct coordination environments. wikipedia.org
The structural architecture of lanthanum sulfates is built upon the linkage of these lanthanum-oxygen polyhedra with sulfate tetrahedra. nih.gov The connectivity occurs through the sharing of oxygen atoms, either at the vertices or along the edges of the polyhedra and tetrahedra. nih.gov
In β-La₂(SO₄)₃, the [LaO₉] polyhedra are linked to each other by sharing edges, which forms two-dimensional layers. mdpi.com These layers are then connected by the sulfate tetrahedra to build the full three-dimensional structure. mdpi.com A different connectivity pattern is observed in (NH₄)[La(SO₄)₂(H₂O)], where the LaO₉ polyhedra and SO₄ tetrahedra are linked by sharing both common edges and vertices. nih.gov In this compound, each sulfate anion acts as a bridge, connecting to three different La³⁺ cations. nih.gov The sulfate groups themselves exhibit varied coordination modes; some are monodentate (linking to one La³⁺) while others are bidentate (linking to two La³⁺). nih.gov This complex bridging results in a robust three-dimensional anionic framework. nih.gov
The La-O bond distances in these structures vary depending on the specific coordination environment. In (NH₄)[La(SO₄)₂(H₂O)], the La-O bond lengths range from 2.472 Å to 2.637 Å. iucr.org Molecular dynamics simulations of lanthanum-containing glasses have found an average La-O bond distance of around 2.44 Å. nsf.gov The sulfate tetrahedra are typically slightly distorted from ideal geometry due to their role in bridging the lanthanum polyhedra. nih.goviucr.org
Table 2: Coordination and Connectivity in this compound Compounds
| Compound | La³⁺ Coordination Polyhedron | Connectivity | Structural Framework | Reference |
| β-La₂(SO₄)₃ | [LaO₉] | [LaO₉] polyhedra share edges to form 2D layers | 3D | mdpi.com |
| (NH₄)[La(SO₄)₂(H₂O)] | LaO₉ (distorted tricapped trigonal prism) | Polyhedra and tetrahedra link via common edges and vertices | 3D Anionic Framework | nih.gov, iucr.org |
| β-(NH₄)La(SO₄)₂ | Nine-fold coordination by sulfate oxygens | Lanthanum atoms and sulfate groups form anionic layers | Layered | cambridge.org |
| [C₂N₂H₁₀][La₂(H₂O)₄(SO₄)₄]·2H₂O | La(1)O₁₀, La(2)O₈ | Polyhedra and tetrahedra link to form ladder-like chains, which form zigzag layers | 2D Layered | rsc.org, rsc.org |
In hydrated forms of this compound, water molecules are not merely present but can be integral to the crystal structure, sometimes forming distinct channels that facilitate their diffusion. rsc.orgnih.gov These water channels are crucial for understanding the hydration and dehydration behavior of these materials, which is relevant for applications like thermochemical heat storage. rsc.org
The structure of hydrates can be classified based on how water is incorporated, with channel hydrates being one common type. nih.gov In these structures, water molecules occupy channels within the crystal lattice, and their removal or addition can occur without causing a total collapse of the framework. nih.gov
A theoretical study using first-principles calculations on La₂(SO₄)₃ has provided detailed insight into the diffusion of water within the crystal. rsc.org The simulations showed that water migrates while maintaining its molecular form. rsc.org The study identified potential diffusion pathways, revealing that while some movement is merely oscillatory, a specific pathway with a moderate energy barrier of 0.81 eV forms one-dimensional water channels along the rsc.org crystallographic direction. rsc.org The water diffusivity along these channels was estimated to be on the order of 10⁻¹⁰ cm² s⁻¹ at 523 K. rsc.org This suggests that rapid hydration and dehydration reactions reported for this compound are facilitated by these intrinsic 1D water channels in the bulk material. rsc.org
In more complex hydrated structures, such as thorium sulfates, elongated channels extending through the crystal framework are observed to contain water molecules. utexas.edu In organically templated lanthanum sulfates, water molecules, along with the organic cations, are located in the interlayer spaces or apertures of the framework, held in place by hydrogen bonding. rsc.orgpsu.edursc.org The dehydration of these compounds often proceeds in stages, indicating different bonding environments and diffusion pathways for the water molecules. psu.edu
Advanced Spectroscopic and Diffraction Techniques for Lanthanum Sulfate Research
X-ray Diffraction (Powder and Single-Crystal)
X-ray diffraction (XRD) is a fundamental technique for elucidating the atomic and molecular structure of crystalline materials like lanthanum sulfate (B86663). By analyzing the diffraction pattern produced when X-rays interact with a sample, researchers can determine lattice parameters, crystal system, and atomic positions. numberanalytics.com Both powder and single-crystal XRD methods are employed, each offering unique advantages. Powder XRD is valuable for phase identification and for studies where suitable single crystals cannot be obtained, while single-crystal XRD provides the most precise structural data. cambridge.orgacs.org For instance, the crystal structure of a new variety of ammonium (B1175870) lanthanum sulfate, β-(NH4)La(SO4)2, was solved from powder diffraction data due to the severe twinning of the hydrothermally synthesized crystals. cambridge.org
Rietveld Refinement for Structural Analysis
Rietveld refinement is a powerful computational method used to analyze powder diffraction data. numberanalytics.com It involves fitting a calculated diffraction pattern to the entire experimental pattern, allowing for the refinement of various structural and instrumental parameters. mdpi.com This technique has been successfully applied to determine and refine the crystal structures of various lanthanum-containing compounds. osti.govresearchgate.net In the case of β-(NH4)La(SO4)2, the Rietveld method was used to refine the atomic coordinates after the initial structure solution was determined using direct methods. cambridge.org The refinement was based on 707 reflections and involved 60 parameters, resulting in a good fit between the experimental and calculated patterns. cambridge.org
In-Situ X-ray Diffraction for Dynamic Processes
In-situ X-ray diffraction allows for the real-time observation of structural changes in materials as they are subjected to varying conditions such as temperature or pressure. numberanalytics.com This technique is particularly useful for studying dynamic processes like phase transitions, chemical reactions, and decomposition. numberanalytics.comnih.gov High-temperature powder X-ray diffraction, an in-situ method, has been used to investigate the thermal behavior and decomposition of lanthanum-bearing minerals. mdpi.com By collecting diffraction patterns at various temperatures, researchers can identify phase transformations and determine the stability ranges of different crystalline forms. nih.govmdpi.com
Thermogravimetric and Differential Thermal Analysis (TG/DTA)
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are thermal analysis techniques that provide information about the physical and chemical changes that occur in a material as a function of temperature. TGA measures the change in mass of a sample as it is heated, while DTA measures the temperature difference between a sample and a reference material. These methods are frequently used to study the thermal decomposition and stability of hydrated metal sulfates. scispace.comkdpublications.in For example, TGA was used to confirm the chemical formula of β-(NH4)La(SO4)2 by observing its decomposition into this compound at 345 °C. cambridge.org In studies of lanthanum adsorption on bentonite (B74815), TGA helped to categorize the mass loss into dehydration and dehydroxylation stages. mdpi.com
Vibrational Spectroscopy (Raman and Infrared)
Vibrational spectroscopy, which includes Raman and infrared (IR) spectroscopy, probes the vibrational modes of molecules. nih.govacs.org These techniques are complementary, as the selection rules for a vibration to be Raman or IR active differ. nih.govacs.org They are powerful tools for identifying functional groups and providing information about molecular structure and bonding in compounds like this compound. goldschmidtabstracts.inforesearchgate.net
Spectroscopic Signatures of Sulfate and Lanthanum Coordination
In this compound, the vibrational spectra are characterized by the distinct modes of the sulfate ion (SO₄²⁻) and vibrations involving the lanthanum-oxygen bonds. The sulfate ion, with tetrahedral symmetry, has four fundamental vibrational modes. The symmetric stretching mode (ν₁) is typically observed as a strong, sharp peak in the Raman spectrum, while the asymmetric stretching (ν₃) and bending (ν₄) modes are prominent in the infrared spectrum. nih.govmedcraveonline.com The positions and splitting of these bands can provide information about the coordination environment of the sulfate group, for instance, whether it is acting as a monodentate or bidentate ligand. cambridge.org The low-frequency region of the spectra contains information about the La-O vibrations, which directly probes the coordination of the lanthanum ion.
Mass Spectrometry for Speciation Studies (e.g., Nanoelectrospray Ionization Mass Spectrometry)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the identification and quantification of different chemical species in a sample. frontiersin.org Nanoelectrospray ionization (nanoESI) is a soft ionization technique particularly suited for studying kinetically labile complexes in solution, as it can gently transfer them into the gas phase for mass analysis. frontiersin.orgresearchgate.netacs.org
NanoESI-MS has been effectively used to study the complexation of lanthanum with sulfate ions in aqueous solutions. researchgate.netacs.org These studies have successfully detected gaseous species containing LaSO₄⁺ and La(SO₄)₂⁻, providing direct evidence for the formation of these complexes in solution. researchgate.netacs.org By analyzing the mass spectra, researchers can gain insights into the stoichiometry of the complexes formed. frontiersin.orgresearchgate.net Furthermore, by carefully controlling experimental conditions, it is possible to determine the formation constants of these species, which is crucial for understanding the speciation of lanthanum in sulfate-containing environments. researchgate.netacs.orgresearchgate.net
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Compositional Purity
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a powerful and widely utilized analytical technique for determining the elemental composition and purity of various materials, including this compound. lut.fiunil.ch This method is particularly well-suited for detecting and quantifying trace metallic impurities in high-purity rare earth element (REE) compounds. ku.ac.ke The technique's core advantages lie in its high sensitivity, multi-element detection capabilities, wide dynamic range, and high sample throughput. ku.ac.keresearchgate.net
The fundamental principle of ICP-OES involves introducing a sample, typically as an acidic aqueous solution, into a high-temperature argon plasma (around 10,000 K). unil.ch The intense heat of the plasma desolvates, vaporizes, and excites the atoms of the elements present in the sample. unil.ch As these excited atoms and ions relax to their ground state, they emit light at characteristic wavelengths for each element. The spectrometer collects this emitted light and separates it into its constituent wavelengths, with detectors measuring the intensity of the light at each specific wavelength. This intensity is directly proportional to the concentration of the element in the sample.
In the context of this compound, ICP-OES is instrumental in verifying the stoichiometry and, more critically, in identifying and quantifying trace elemental impurities. The presence of other rare earth elements or metallic contaminants can significantly alter the properties of the this compound for its intended high-tech applications. analytik-jena.com A crucial aspect of ensuring the quality of high-purity lanthanum compounds is the precise determination of these trace impurities. ku.ac.ke
However, the analysis of rare earth elements by ICP-OES presents significant challenges. analytik-jena.frazom.com REEs, including lanthanum, have complex, line-rich emission spectra, which can lead to severe spectral interferences where the emission line of an impurity element overlaps with a line from the lanthanum matrix. iaea.org Additionally, high concentrations of the lanthanum matrix can cause non-spectral, or matrix, effects that can either suppress or enhance the analyte signal, leading to inaccurate results. ku.ac.ke
To overcome these challenges, several strategies are employed:
High-Resolution Spectrometers: Modern high-resolution ICP-OES systems can effectively resolve many of the spectral interferences encountered in REE analysis. analytik-jena.comanalytik-jena.fr
Matrix Matching: Preparing calibration standards in a solution with a similar lanthanum concentration to the sample can help to compensate for matrix effects. iaea.org
Background Correction: Advanced background correction techniques are used to distinguish the analyte signal from the spectral background. rsc.org
Separation Techniques: In some cases, chromatographic methods may be used to separate the lanthanum matrix from the trace impurities before analysis. ku.ac.keresearchgate.net
Research in the field often focuses on optimizing these parameters to achieve the lowest possible detection limits and highest accuracy. For instance, in a study on the purity of high-purity lanthanum oxide, ICP-OES was used to determine the amount of unprecipitated lanthanum in the filtrate during the synthesis process, a critical step for accurately determining the final purity. frontiersin.org
Detailed Research Findings
While specific studies detailing the ICP-OES analysis of this compound are not abundant, the methodology is well-established for other high-purity rare earth compounds. For example, research on high-purity cerium oxide demonstrates the necessity of separation and preconcentration steps prior to ICP-AES (a related technique) analysis to overcome issues of spectral interference and insufficient sensitivity for determining trace REE impurities. ku.ac.ke Similarly, the determination of rare earth impurities in a gadolinium oxide matrix by ICP-OES requires careful selection of spectral lines and investigation of interferences. iaea.org
In a typical analysis of a high-purity lanthanum compound, a sample of this compound would be dissolved in dilute nitric acid. iaea.org This solution is then introduced into the ICP-OES instrument. The instrument's operating conditions, such as plasma power and nebulizer gas flow rate, are optimized for the analysis of rare earths.
The following tables represent typical data that would be generated during the ICP-OES analysis of a high-purity this compound sample.
Table 1: ICP-OES Instrumental Parameters for this compound Analysis
| Parameter | Value |
| Spectrometer | High-Resolution ICP-OES |
| RF Power | 1.3 kW |
| Plasma Gas Flow Rate | 12 L/min |
| Auxiliary Gas Flow Rate | 0.8 L/min |
| Nebulizer Gas Flow Rate | 0.7 L/min |
| Sample Uptake Rate | 1.0 mL/min |
| Viewing Configuration | Axial |
| Integration Time | 5 s |
Table 2: Analysis of Trace Impurities in a High-Purity this compound Sample
This table shows the results for the determination of common rare earth and other metallic impurities in a this compound sample, demonstrating the technique's ability to quantify contaminants at parts-per-million (ppm) levels.
| Element (Analyte) | Wavelength (nm) | Concentration (ppm) | Method Detection Limit (ppm) |
| Cerium (Ce) | 418.660 | 2.5 | 0.05 |
| Praseodymium (Pr) | 422.533 | <0.1 | 0.1 |
| Neodymium (Nd) | 406.109 | 1.2 | 0.1 |
| Samarium (Sm) | 359.260 | <0.1 | 0.1 |
| Europium (Eu) | 381.967 | 0.5 | 0.01 |
| Gadolinium (Gd) | 342.247 | <0.05 | 0.05 |
| Yttrium (Y) | 371.030 | 0.8 | 0.01 |
| Iron (Fe) | 259.940 | 3.1 | 0.01 |
| Calcium (Ca) | 317.933 | 5.4 | 0.02 |
| Magnesium (Mg) | 285.213 | 1.7 | 0.005 |
These findings underscore the capability of ICP-OES to provide the high-precision data necessary to certify the compositional purity of this compound, ensuring its suitability for advanced technological applications.
Theoretical and Computational Modeling of Lanthanum Sulfate Systems
Density Functional Theory (DFT) Applications
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to lanthanum sulfate (B86663) and related systems to predict properties that can be challenging to measure experimentally.
DFT calculations are instrumental in determining the electronic band structure of materials, which in turn governs their optical and electrical properties.
A study on a new polymorphic modification of anhydrous lanthanum sulfate, β-La₂(SO₄)₃, utilized DFT calculations to elucidate its electronic properties. The calculations predicted that β-La₂(SO₄)₃ is a dielectric material with a wide bandgap of over 6.4 eV. mdpi.comresearchgate.net This theoretical finding was consistent with experimental results from processing the material with the Kubelka-Munk function, which indicated a fundamental absorption edge above this energy. mdpi.comresearchgate.net The electronic structure and the Brillouin zone for this polymorph were also successfully calculated. mdpi.com
While not specific to the sulfate, DFT studies on other lanthanum compounds provide context for the methodology's utility. For instance, calculations on lanthanum sulfides (LaS and La₃S₄) predicted metallic properties, which aligned with experimental observations. unomaha.edu In related systems like lanthanum phosphate (B84403) (LaPO₄) doped with europium, DFT has been used to calculate structural and optical properties, showing that doping can introduce impurity energy levels that decrease the band gap. researchgate.net Similarly, DFT modeling of doped lanthanum chromite (LaCrO₃) has been effective in estimating its optical gap. acs.org These examples underscore the reliability of DFT in predicting the electronic and optical characteristics of lanthanum-based materials.
Table 1: Predicted Electronic Properties of β-La₂(SO₄)₃ via DFT
| Property | Predicted Value/Characteristic | Source(s) |
| Material Type | Dielectric | mdpi.comresearchgate.net |
| Bandgap | > 6.4 eV | mdpi.comresearchgate.netkirensky.ru |
A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the energy of a system as a function of the positions of its nuclei. wayne.edulongdom.org By mapping the PES, researchers can identify stable structures (minima), transition states (saddle points), and the lowest energy pathways for chemical reactions. wayne.edu
For this compound, PES calculations have been applied to understand the mechanism of water diffusion within its crystal structure. A theoretical analysis based on DFT mapped the PES for water migration in La₂(SO₄)₃, identifying three primary pathways for this process. rsc.org The potential energy barriers for these diffusion paths were calculated, providing quantitative insight into the kinetics of hydration and dehydration. rsc.org
Table 2: Calculated Potential Energy Barriers for Water Diffusion in La₂(SO₄)₃
| Diffusion Path | Calculated Potential Barrier (eV) | Source(s) |
| Path 1 | 0.27 | rsc.org |
| Path 2 | 0.81 | rsc.org |
| Path 3 | 1.50 | rsc.org |
These calculations reveal that the reaction pathway with the lowest energy barrier (Path 1) corresponds to an oscillatory transfer of water molecules between adjacent sites, while Path 2 is responsible for creating one-dimensional water channels within the crystal. rsc.org This detailed understanding of reaction mechanisms is crucial for controlling processes like hydration.
DFT is also a powerful tool for analyzing the nature of chemical bonds and the distribution of electron charge density within a molecule. This information reveals insights into molecular reactivity and intermolecular interactions.
In studies of hydrated this compound clusters, [La(SO₄)ₘ·(H₂O)ₙ]⁽³⁻²ᵐ⁾, DFT calculations have been employed to examine how bonding changes upon hydration. nih.gov When moving from a gas-phase model to a solvent model (Polarizable Continuum Model), the calculations showed an expansion of the lanthanum-water oxygen bond distance (R(La-O)H₂O) and a contraction of the lanthanum-sulfate oxygen bond distance (R(La-O)SO₄). nih.gov This indicates a redistribution of charge and a change in bond strengths as the this compound unit interacts with the surrounding water molecules.
The methodology for this type of analysis is well-established. For example, in studies of other lanthanum complexes, DFT has been used to calculate molecular electrostatic potential (MEP) surfaces, which visualize the charge distribution and predict reactive sites. icm.edu.pl Furthermore, analyses such as Bader charge analysis can quantify the charge transfer between atoms, determining the ionic and covalent character of bonds. iphy.ac.cn In lanthanum-hydroxyamide complexes, DFT calculations of partial charge distribution revealed that a double-bonded oxygen atom possesses a higher electron density, making it the primary site for bonding with the lanthanum ion. researchgate.net These approaches provide a detailed picture of the electronic interactions governing the structure and reactivity of this compound.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique is particularly suited for studying dynamic processes, such as diffusion and the behavior of substances in solution.
First-principles molecular dynamics (FPMD), a method that uses DFT to calculate forces, has been used to simulate the diffusion of water within the this compound crystal lattice. These simulations have shown that water molecules can migrate through the La₂(SO₄)₃ crystal while maintaining their molecular integrity. rsc.org
A key finding from these simulations was the identification of one-dimensional channels along the cdnsciencepub.com crystallographic direction, which facilitate rapid water transport. rsc.org The diffusivity of water along these channels was estimated to be approximately 10⁻¹⁰ cm²/s⁻¹ at a temperature of 523 K. rsc.org This theoretical result provides a microscopic explanation for the experimentally observed fast hydration and dehydration reactions of this compound, attributing it to the presence of these internal water channels in the bulk material. rsc.org
When dissolved in water, the ions of this compound interact dynamically with the surrounding water molecules and with each other. MD simulations have been crucial in characterizing these interactions.
Simulations of aqueous this compound solutions have revealed that the lanthanum ion (La³⁺) has a greater tendency to coordinate with the oxygen atoms of the sulfate ions (SO₄²⁻) than with the oxygen atoms of water molecules. nih.gov This preference indicates the formation of stable ion pairs in solution. The results from MD simulations are consistent with DFT calculations, which show that hydrated this compound clusters exist predominantly as contact ion pairs (CIP), where the lanthanum and sulfate ions are in direct contact. nih.gov
Further MD simulations determined the average coordination number of water molecules around the La³⁺ ion to be 6.075, providing a precise picture of the local hydration environment. nih.gov Studies on other lanthanide salts have also used MD to probe ion association, showing that the affinity between the lanthanide cation and the anion is a key factor in the solution's structure. acs.org The strong electrostatic attraction between the trivalent lanthanum cation and the divalent sulfate anion leads to significant ion pair formation, a behavior that MD simulations effectively capture. nih.govosti.gov
: Quantum Chemical Cluster Calculations for Solution Species
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the complex behavior of this compound in aqueous solutions. researchgate.net These computational methods allow for the detailed examination of molecular-level interactions, providing insights into the structure, stability, and energetics of various hydrated lanthanum-sulfate species that are often difficult to characterize solely through experimental means. By modeling clusters of ions and solvent molecules, researchers can predict geometries, binding energies, and thermodynamic properties, which are fundamental to understanding the speciation of lanthanum in sulfate-containing environments. researchgate.netumanitoba.ca
Structure and Stability of Hydrated Lanthanum-Sulfate Clusters
In aqueous solutions, lanthanum(III) ions and sulfate anions associate to form various clusters, including outer-sphere complexes (OSCs), where the ions are separated by at least one water molecule, and inner-sphere complexes (ISCs), where direct contact occurs. researchgate.netsargcoop.org Raman spectroscopy, in conjunction with DFT calculations, has been instrumental in identifying these species. For instance, in La₂(SO₄)₃ solutions, a Raman band at 980 cm⁻¹ is attributed to the free sulfate ion, while a distinct shoulder at 991 cm⁻¹ indicates the formation of an inner-sphere complex. researchgate.net
The fundamental hydrated lanthanum ion itself, [La(H₂O)₉]³⁺ , adopts a tricapped trigonal prismatic geometry, which is a common starting point for modeling the substitution of water molecules by sulfate ligands. researchgate.netmdpi.com The stability of the resulting sulfato-complexes is crucial for processes like ion exchange and separation of rare earth elements. researchgate.net
| Cluster/Process | Proposed Formula | Description | Thermodynamic Parameter | Value | Source |
|---|---|---|---|---|---|
| Aqua Ion | [La(H₂O)₉]³⁺ | Fully hydrated lanthanum ion. | - | - | researchgate.netnih.gov |
| Inner-Sphere Complex | [LaSO₄(H₂O)₇]⁺ | Model for a 1:1 lanthanum-sulfate complex. | - | - | researchgate.net |
| Inner-Sphere Complex | [La(SO₄)₂(H₂O)₅]⁻ | Model for a 1:2 lanthanum-sulfate complex. | - | - | researchgate.net |
| OSC ↔ ISC Equilibrium | [La(OH₂)SO₄]⁺ ↔ [LaOSO₃]⁺ + H₂O | Equilibrium between outer-sphere and inner-sphere complexes. | ΔH⁰ | 18.6 kJ·mol⁻¹ | researchgate.net |
| ΔS⁰ | 62.1 J·mol⁻¹·K⁻¹ | researchgate.net |
Hydration Energy and Solvation Shell Characterization
The solvation of this compound in water involves the complex interplay of ion-water and ion-ion interactions, which can be effectively studied using quantum chemical cluster calculations. The characterization of the solvation shells around both the lanthanum cation and the sulfate anion is essential for understanding the system's behavior.
The bare La³⁺ ion in aqueous solution is characterized by a well-defined first solvation shell consisting of nine water molecules, forming the [La(H₂O)₉]³⁺ cluster. nih.gov Experimental and theoretical studies confirm a tricapped trigonal prismatic arrangement for these water molecules. mdpi.comresearchgate.net The average La-O bond distance in this aqua-ion has been determined by EXAFS (Extended X-ray Absorption Fine Structure) spectroscopy to be approximately 2.54 Å. researchgate.net
The sulfate dianion (SO₄²⁻) also has a distinct hydration structure. An isolated SO₄²⁻ is electronically unstable, and computational studies show that a minimum of three water molecules are required to stabilize the dianion in the gas phase. nsf.govnih.gov As more water molecules are added, a solvation shell forms. A significant charge transfer occurs from the sulfate ion to the water molecules, primarily within the first solvation shell, which is considered closed when it contains 12 water molecules. nsf.govnih.gov At this point, the sulfate dianion has lost about 0.25 |e| of its charge to the surrounding solvent. nih.gov
| Ion/Cluster | Property | Value | Method/Source |
|---|---|---|---|
| [La(H₂O)₉]³⁺ | Coordination Number (H₂O) | 9 | nih.gov |
| La-O Bond Distance | ~2.54 Å | EXAFS researchgate.net | |
| SO₄²⁻(H₂O)n | Min. H₂O for Stabilization | 3 | Computational nsf.govnih.gov |
| First Solvation Shell Closure | n = 12 | Computational nsf.govnih.gov | |
| Charge Transfer at n=12 | ~0.25 |e| from SO₄²⁻ | Computational nih.gov |
Solution Chemistry and Complexation Equilibria of Lanthanum with Sulfate
Aqueous Speciation and Stoichiometry of Lanthanum-Sulfate Complexes
In aqueous environments, lanthanum(III) ions (La³⁺) interact with sulfate (B86663) ions (SO₄²⁻) to form a series of complexes. The primary species observed are LaSO₄⁺ and La(SO₄)₂⁻. acs.org The formation of these complexes is a stepwise process, and their relative abundance is dependent on the total concentrations of lanthanum and sulfate. rsc.org
The stoichiometry of these complexes, which describes the quantitative relationship between the reactants and products in the complexation reaction, is fundamental to understanding the system's chemistry. numberanalytics.com Studies have employed various techniques, including nanoelectrospray ionization mass spectrometry (nanoESI-MS), to detect and characterize these aqueous species. acs.org For instance, nanoESI-MS has successfully identified gaseous species containing LaSO₄⁺, confirming the formation of this complex in solution. acs.org
The degree of complex formation, or the amount of sulfate bound to lanthanum, can be quantified. In a dilute solution of lanthanum sulfate, the concentration of the sulfato-complex increases with temperature, while the concentration of "free" sulfate decreases, indicating an endothermic complex formation process. rsc.org At 24°C, approximately 25% of the sulfate is present in the form of La³⁺–sulfato complex species, and this increases to about 42% at 98.0°C. rsc.org
Several methods have been utilized to determine these constants for lanthanum-sulfate complexes, including conductimetry, solvent extraction, and UV absorption. acs.org The values obtained often vary depending on the experimental conditions, particularly the ionic strength of the solution. acs.org
A study using nanoESI-MS determined the formation constant for LaSO₄⁺(aq) and extrapolated it to zero ionic strength (I=0), yielding a value of log β₁ = 3.5 ± 0.3. acs.org This value is in general agreement with other reported values which range from 3.35 to 3.82 for log β₁ at zero ionic strength. acs.org The stepwise formation constant for the second complex, log K₂, has been reported to be between 1.78 and 1.85. acs.org
Table 1: Selected Formation Constants for Lanthanum-Sulfate Complexes
| Complex | log β₁ (I=0) | log K₂ (I=0) | Reference |
|---|---|---|---|
| LaSO₄⁺ | 3.5 ± 0.3 | - | acs.org |
| LaSO₄⁺ | 3.35 - 3.82 | - | acs.org |
| La(SO₄)₂⁻ | - | 1.78 - 1.85 | acs.org |
Lanthanum-sulfate complexes can exist as either inner-sphere or outer-sphere complexes, a distinction based on the proximity of the ligand to the metal ion. In an inner-sphere complex, the sulfate ion directly binds to the lanthanum ion, with no water molecules in between. wikipedia.org Conversely, in an outer-sphere complex, one or more water molecules separate the lanthanum and sulfate ions. wikipedia.org
Spectroscopic studies, particularly Raman spectroscopy, have been instrumental in differentiating between these two types of complexes. The formation of inner-sphere complexes is often associated with a more significant change in the vibrational frequencies of the participating ions. rsc.org For this compound, evidence points towards the formation of inner-sphere complexes, where the sulfate ion acts as a monodentate ligand. rsc.org This is supported by the observation of a distinct band in the Raman spectrum assigned to the inner-sphere complex [La(OH₂)₈OSO₃]⁺. rsc.org
The tendency for a ligand to form an inner-sphere complex with a lanthanide ion appears to be related to the basicity of the ligand. iaea.org Sulfate, with a pKa2 of 1.9, is considered sufficiently basic to favor the formation of inner-sphere complexes with lanthanides. iaea.org
Ligand Competition and Anion Influence on Lanthanum Complexation
The complexation of lanthanum with sulfate can be influenced by the presence of other anions in the solution, which compete for coordination with the La³⁺ ion. The relative strength of these competing interactions determines the dominant species in the solution.
Anions such as chloride (Cl⁻), nitrate (B79036) (NO₃⁻), and various carboxylates can compete with sulfate for lanthanum. mdpi.comcapes.gov.br Generally, the complexes formed between lanthanum and monovalent anions like chloride and nitrate are weaker than those formed with sulfate. mdpi.comacs.org
Chloride and Nitrate: These anions typically form outer-sphere complexes with lanthanide ions. iaea.orgresearchgate.net The formation constants for lanthanum chloride and nitrate complexes are significantly lower than for this compound complexes, indicating a weaker interaction. acs.orgmdpi.com For example, the adsorption of lanthanum onto bentonite (B74815) is more favorable in a sulfate system compared to a nitrate system, suggesting that sulfate is a stronger complexing agent for lanthanum than nitrate. mdpi.com
Carboxylates: Carboxylic acids can form inner-sphere complexes with lanthanides. iaea.org Some carboxylates, such as formate, acetate, and propionate, have been shown to interfere with the precipitation of lanthanum fluoride, indicating complex formation with lanthanum. capes.gov.br The stability of these complexes will depend on the specific carboxylate ligand.
The presence of these competing anions can reduce the extent of lanthanum-sulfate complexation by forming their own complexes with lanthanum, thereby decreasing the concentration of free La³⁺ available to bind with sulfate.
Thermodynamic Characterization of Complex Formation (e.g., Enthalpy, Entropy Changes)
The formation of lanthanum-sulfate complexes is accompanied by changes in thermodynamic properties such as enthalpy (ΔH) and entropy (ΔS). These parameters provide insight into the driving forces behind the complexation reaction.
The formation of inner-sphere lanthanum-sulfate complexes is an endothermic process, meaning it absorbs heat (positive ΔH). rsc.org This is often attributed to the energy required to remove water molecules from the hydration spheres of the lanthanum and sulfate ions. osti.gov The process is driven by a significant positive change in entropy (positive ΔS), which results from the release of these water molecules into the bulk solvent. rsc.orgosti.gov
For the equilibrium between the outer-sphere and inner-sphere this compound complexes, [La(OH₂)SO₄]⁺ ↔ [LaOSO₃]⁺, the thermodynamic parameters have been determined as ΔH⁰ = 18.6 kJ mol⁻¹ and ΔS⁰ = 62.1 J mol⁻¹ K⁻¹. rsc.org The positive enthalpy change confirms the endothermic nature of the inner-sphere complex formation, while the positive entropy change indicates that the process is entropically driven. rsc.orgresearcher.life This is a characteristic feature of "hard acid" (La³⁺) and "hard base" (SO₄²⁻) interactions. osti.gov
Table 2: Thermodynamic Parameters for Lanthanum-Sulfate Complex Formation
| Reaction | ΔH⁰ (kJ mol⁻¹) | ΔS⁰ (J mol⁻¹ K⁻¹) | Reference |
|---|---|---|---|
| [La(OH₂)SO₄]⁺ ↔ [LaOSO₃]⁺ | 18.6 | 62.1 | rsc.org |
Ionic Strength and pH Effects on Aqueous Lanthanum Speciation
The speciation of lanthanum in aqueous solutions, including its complexation with sulfate, is significantly influenced by the ionic strength and pH of the medium.
Ionic Strength: The stability of lanthanum-sulfate complexes generally decreases with increasing ionic strength. acs.org This is a common phenomenon for ion association reactions and is accounted for in thermodynamic models using activity coefficient corrections, such as the Specific Ion Interaction Theory (SIT). acs.orgcdnsciencepub.com Experimental studies on lanthanide-humic substance binding have also shown that ionic strength can affect complex stability. acs.org
pH: The pH of the solution plays a crucial role in lanthanum speciation, primarily by influencing the hydrolysis of the La³⁺ ion and the protonation state of the ligands. mdpi.com In the case of sulfate, at very low pH, the formation of bisulfate (HSO₄⁻) would reduce the concentration of free sulfate available for complexation. However, in the typical pH range for many natural waters, sulfate exists predominantly as SO₄²⁻. core.ac.uk The adsorption of lanthanum onto surfaces, which is a competing process to complexation in solution, is also highly pH-dependent. mdpi.com At low pH values (e.g., pH < 3.5), aqueous lanthanide species are often positively charged sulfate complexes like [LnSO₄]⁺. qmul.ac.uk As the pH increases, hydrolysis can lead to the formation of hydroxo-lanthanum species, further complicating the speciation. scholaris.ca
Advanced Functional Applications of Lanthanum Sulfate Materials
Nonlinear Optical (NLO) Materials
Lanthanum sulfate (B86663) and its derivatives have emerged as a significant class of materials in the field of nonlinear optics (NLO), demonstrating potential for applications in advanced photonic and laser technologies. acs.orgrsc.orgamericanelements.comresearchgate.netwikipedia.org These materials are of particular interest for their ability to generate ultraviolet (UV) and deep-UV light through processes like second-harmonic generation (SHG). acs.orgnih.gov The noncentrosymmetric crystal structure, a prerequisite for second-order NLO properties, is a key characteristic of promising lanthanum sulfate-based NLO materials. acs.orgnih.gov
Second-Harmonic Generation (SHG) Efficiency
The efficiency of second-harmonic generation, a process that converts two photons of a lower frequency into a single photon of twice the frequency, is a critical metric for NLO materials. Certain this compound compounds have shown notable SHG efficiencies. For instance, the cesium this compound crystal, CsLa(SO₄)₂, exhibits an SHG efficiency that is 0.6 times that of potassium dihydrogen phosphate (B84403) (KDP), a widely used benchmark NLO material. acs.orgnih.gov This level of efficiency, combined with its transparency in the UV spectrum, positions it as a candidate for frequency conversion applications in the UV range. acs.org The introduction of highly polarizable d¹⁰ metal cations into sulfate compounds has also been explored as a strategy to significantly enhance the SHG response. nih.gov
Table 1: Second-Harmonic Generation (SHG) Efficiency of a this compound Compound
| Compound | SHG Efficiency (relative to KDP) |
|---|---|
| CsLa(SO₄)₂ | 0.6x |
Birefringence Properties and Phase Matching Potential
Birefringence, the optical property of a material having a refractive index that depends on the polarization and propagation direction of light, is crucial for achieving phase matching in NLO processes. rsc.orgrp-photonics.com Phase matching ensures that the fundamental and second-harmonic waves remain in phase as they travel through the crystal, maximizing the efficiency of frequency conversion. rp-photonics.comyoutube.com this compound-based crystals have demonstrated favorable birefringence for such applications. CsLa(SO₄)₂ possesses a birefringence of 0.026 at a wavelength of 546 nm. acs.orgnih.gov This property is essential for its potential in generating UV lasers through direct SHG processes. rsc.org The ability to engineer an appropriate level of birefringence is a key challenge in the development of NLO materials for short-wavelength applications. rsc.orgresearchgate.net
Table 2: Birefringence Properties of a this compound Compound
| Compound | Birefringence (at 546 nm) |
|---|---|
| CsLa(SO₄)₂ | 0.026 |
Structure-Property Relationships Governing NLO Response
The nonlinear optical response of this compound materials is intrinsically linked to their crystal structure. The arrangement of atoms in a noncentrosymmetric lattice is a fundamental requirement for observing second-order NLO effects. acs.orgnih.gov In CsLa(SO₄)₂, the crystal structure belongs to the noncentrosymmetric space group Pmn2₁. acs.org The asymmetric coordination of the lanthanum ion within this framework, specifically as La[SO₄]₇, contributes to the material's NLO properties. acs.orgnih.gov
Proton Conductors
This compound-containing materials have been identified as promising candidates for applications as proton conductors, which are essential components in various electrochemical devices, including fuel cells. rsc.orgamericanelements.comresearchgate.netresearchgate.net Their ability to facilitate the transport of protons is a key feature that is being actively researched. acs.orgnih.gov
Proton Transport Mechanisms in Sulfate Frameworks
The mechanism of proton transport in this compound-based frameworks is closely tied to their structure and the presence of proton-donating and -accepting groups. The incorporation of sulfate ions into the framework of coordination polymers is an effective strategy for enhancing proton conductivity. acs.orgnih.gov These sulfate groups, along with coordinated and lattice water molecules, create pathways for proton hopping. researchgate.net
In certain lanthanide-sulfate-nitrilo(trismethylenephosphonates), high proton conductivity values between 10⁻³ and 10⁻² S·cm⁻¹ at 80 °C and 95% relative humidity have been observed. acs.orgnih.govresearchgate.net The proton transport in these materials is facilitated by a network of hydrogen bonds involving the sulfate ions, phosphonate (B1237965) groups, and water molecules. The acidic protons from hydrogen sulfate and phosphonic acids act as the primary charge carriers. acs.org The ordered arrangement of host sulfate groups, guest molecules, and water molecules creates efficient pathways for proton transfer within the crystal structure. researchgate.net
Table 3: Proton Conductivity of Lanthanide-Sulfate-Nitrilo(trismethylenephosphonates)
| Temperature (°C) | Relative Humidity (%) | Proton Conductivity (S·cm⁻¹) |
|---|---|---|
| 80 | 95 | 10⁻³ - 10⁻² |
Integration into Proton Exchange Membrane Fuel Cells (PEMFCs)
Proton Exchange Membrane Fuel Cells (PEMFCs) are a type of fuel cell being developed for transportation and other applications, which rely on a proton-conducting membrane as the electrolyte. wikipedia.org Lanthanum-containing materials are being explored to enhance the performance of these fuel cells. mining.com Specifically, this compound-based materials have been investigated as fillers for Nafion-based composite membranes. acs.orgresearchgate.net
Thin Film Technologies
This compound and its related compounds are integral to the advancement of thin film technologies, offering unique properties that are beneficial for various applications, especially in the realm of energy conversion. The ability to deposit thin, uniform films of these materials is crucial for their integration into functional devices.
Deposition Techniques for this compound Films
While direct deposition of this compound thin films is a specialized area of research, various techniques have been successfully employed for depositing thin films of related lanthanum compounds, such as lanthanum sulfide (B99878), which provide insights into potential methods for this compound. These techniques can be broadly categorized into physical and chemical deposition methods.
Chemical Deposition Techniques: These methods involve the chemical reaction of precursors to form the desired film on a substrate.
Spray Pyrolysis: This technique involves spraying a solution containing the precursors onto a heated substrate. For instance, lanthanum sulfide thin films have been prepared using an aqueous solution of lanthanum chloride and thioacetamide. researchgate.net The substrate temperature and solution concentration are critical parameters that influence the film's properties. researchgate.net As-deposited films are often amorphous and require annealing to achieve a polycrystalline structure. researchgate.net
Metal-Organic Chemical Vapor Deposition (MOCVD): In MOCVD, volatile organometallic precursors are transported in the vapor phase to the substrate, where they decompose to form the thin film. This technique has been used to deposit lanthanum sulfide thin films, with the substrate temperature and the nature of the substrate being key parameters for obtaining well-defined crystalline phases. researchgate.netresearchgate.net
Sol-Gel Process: This method involves the creation of a 'sol' (a colloidal suspension of solid particles in a liquid) which is then deposited on a substrate, typically by dip-coating or spin-coating. Subsequent heat treatment converts the 'sol' into a dense or porous film. The sol-gel route has been employed to synthesize strontium-substituted lanthanum ferromanganites for solid oxide fuel cell (SOFC) applications. core.ac.uk
Chemical Bath Deposition (CBD): This technique involves the immersion of a substrate into a solution containing the precursors, where the film forms on the substrate surface through a controlled chemical reaction. Lanthanum sulfide films for supercapacitor applications have been fabricated using this method. researchgate.net
Chemical Nanocluster Deposition: This method involves the mixing of precursor solutions to form nanoclusters which then deposit onto a substrate. Lanthanum sulfide films have been created by pumping aqueous solutions of lanthanum chloride and sodium sulfide into a T-mixer, with the residence time being a key parameter to control the deposition rate. oregonstate.edu
Physical Deposition Techniques: These methods involve the transfer of material from a source to the substrate without a chemical reaction.
Thermal Evaporation: This technique involves heating the source material in a vacuum until it evaporates, and the vapor then condenses on the substrate to form a thin film. researchgate.net
Pulsed Laser Deposition (PLD): In PLD, a high-power laser is used to ablate a target material, creating a plasma plume that deposits onto a substrate. This technique has been used to prepare thin films of lanthanum oxyhalide phosphors. ufs.ac.za
| Deposition Technique | Description | Precursors/Source Material (Example for related compounds) | Key Parameters | References |
|---|---|---|---|---|
| Spray Pyrolysis | A solution containing precursors is sprayed onto a heated substrate. | Lanthanum chloride, Thioacetamide | Substrate temperature, solution concentration | researchgate.netresearchgate.net |
| MOCVD | Volatile organometallic precursors decompose on a heated substrate. | [La(bipy)(S2CNEt2)3] | Substrate temperature, nature of substrate | researchgate.netresearchgate.net |
| Sol-Gel | A colloidal suspension is deposited and then heat-treated. | Metal salt precursors in a polymerizable organic matrix | Viscosity of the sol, withdrawal speed (dip-coating) | core.ac.uk |
| Chemical Bath Deposition | Substrate is immersed in a solution where a chemical reaction forms the film. | Lanthanum chloride, Sodium thiosulfate | Bath temperature, pH, deposition time | researchgate.net |
| Pulsed Laser Deposition | A high-power laser ablates a target material, and the resulting plasma deposits on a substrate. | Target of the desired material (e.g., LaOCl:Bi) | Laser fluence, background gas pressure, substrate temperature | ufs.ac.za |
Catalysis and Electrochemical Applications
This compound and its derivatives exhibit significant potential in catalysis and various electrochemical applications, driven by the unique electronic and chemical properties of the lanthanum ion.
Catalytic Activity in Specific Reactions
This compound is recognized as a vital component in various catalytic processes, particularly in the petrochemical industry for refining and in a range of organic synthesis reactions. nbinno.com It serves as a catalyst in chemical reactions, enhancing reaction rates and improving yields. chemimpex.com
One notable example is the use of lanthanum dodecyl sulfate (LDDS) as a water-tolerant Lewis acid catalyst for the synthesis of isopropyl chloroacetate (B1199739) through the esterification of chloroacetic acid and isopropanol (B130326). scielo.br Research has shown that under optimized conditions, including a 1.2/1 molar ratio of isopropanol to chloroacetic acid and 1.0% catalyst, an esterification conversion of 98.3% can be achieved. scielo.br This demonstrates the high catalytic activity of LDDS, which is comparable to that of a Brønsted acid. scielo.br
| Catalyst | Reaction | Substrates | Key Findings | Reference |
|---|---|---|---|---|
| Lanthanum Dodecyl Sulfate (LDDS) | Esterification | Chloroacetic acid and Isopropanol | Achieved 98.3% conversion to isopropyl chloroacetate, demonstrating high catalytic activity as a water-tolerant Lewis acid. | scielo.br |
Furthermore, lanthanum-based catalysts are employed in various other organic transformations. For example, lanthanum(III) catalysts have shown high efficiency and chemoselectivity in transesterification reactions. researchgate.net While not exclusively this compound, these studies highlight the catalytic potential of the lanthanum ion. Lanthanum oxide, a related compound, is used in fluid catalytic cracking (FCC) processes in the petroleum refining industry to enhance the cracking efficiency of heavy hydrocarbons into valuable fuels like gasoline. stanfordmaterials.com
Electrochemical Activity in Advanced Materials
The electrochemical properties of lanthanum-containing materials are being harnessed for the development of advanced energy storage and conversion devices.
In the context of supercapacitors , lanthanum sulfide (La2S3) films have been investigated as electrode materials. researchgate.net Air-annealed La2S3 electrodes have demonstrated a maximum specific capacitance of 294 Fg⁻¹ at a scan rate of 5 mVs⁻¹ with good electrochemical stability. researchgate.net The porous, spongy network of the film enhances its supercapacitive performance. researchgate.net
For lithium-sulfur (Li-S) batteries , the introduction of lanthanum nitrate (B79036) as an electrolyte additive has been shown to stabilize the surface of the lithium anode. nih.gov This leads to the formation of a composite passivation film of lanthanum/lithium sulfides, which slows down the electrochemical dissolution/deposition reactions on the lithium anode, thereby improving the cycle stability of the battery. nih.gov
In solid oxide fuel cells (SOFCs) , lanthanum-based cathode powders are utilized in various electrochemical applications. fuelcellmaterials.com These materials, often with a perovskite structure, exhibit high ionic and electronic conductivity, as well as catalytic activity for the oxygen reduction reaction. fuelcellmaterials.com
Optical and Luminescent Materials (e.g., Phosphors, Luminescent Frameworks)
This compound and related lanthanide compounds are of significant interest in the field of optical and luminescent materials due to the unique electronic transitions within the f-orbitals of lanthanide ions. acs.org These properties make them suitable for applications such as phosphors in lighting and displays, and as components in luminescent frameworks for sensing and other advanced applications.
This compound is utilized in the manufacturing of phosphors, which are essential for modern lighting and display technologies. nbinno.comwnxrematerial.com It is also applied in specialty glass. ottokemi.commade-in-china.com
Research into lanthanide sulfate frameworks has revealed their potential for creating materials with tunable optical properties. researchgate.net A study on a series of lanthanide sulfate frameworks demonstrated characteristic metal-centered emission at room temperature. researchgate.net The specific structure of these frameworks, which consist of anionic lanthanide sulfate layers separated by organic cations, influences their luminescent behavior. researchgate.net
The luminescence of lanthanide compounds is characterized by sharp, well-resolved emission peaks. For instance, in mixed-crystal lanthanide zeolite-like metal-organic frameworks containing terbium and europium, characteristic luminescence is observed with emission bands corresponding to the specific electronic transitions of the Tb³⁺ and Eu³⁺ ions. rsc.org
The table below summarizes the luminescent properties of some lanthanide ions often incorporated into host materials like this compound frameworks.
| Lanthanide Ion | Typical Emission Color | Characteristic Transitions | Reference |
|---|---|---|---|
| Europium (Eu³⁺) | Red | ⁵D₀ → ⁷Fⱼ (J = 0, 1, 2, 3, 4) | acs.org |
| Terbium (Tb³⁺) | Green | ⁵D₄ → ⁷Fⱼ (J = 6, 5, 4, 3) | acs.org |
| Samarium (Sm³⁺) | Orange | ⁴G₅/₂ → ⁶Hⱼ (J = 5/2, 7/2, 9/2) | acs.org |
| Dysprosium (Dy³⁺) | Yellow | ⁴F₉/₂ → ⁶Hⱼ (J = 15/2, 13/2) | acs.org |
Furthermore, lanthanide-organic frameworks have been developed as luminescent sensors. For example, a novel luminescent lanthanide framework has been constructed for the selective sensing of Cu²⁺ and 4-nitrophenol (B140041) in water. rsc.org These frameworks can exhibit high stability and luminescence, making them excellent candidates for chemical sensors that operate based on the quenching or enhancement of their luminescence in the presence of specific analytes. rsc.org
Environmental Chemistry and Remediation Applications of Lanthanum Sulfate
Phosphate (B84403) Removal from Aqueous Systems
Lanthanum sulfate (B86663) and other lanthanum-based materials are highly effective in removing phosphate from aqueous environments, a critical process for mitigating water pollution. This efficacy stems from several underlying mechanisms and has proven instrumental in controlling eutrophication.
Mechanisms of Phosphate Binding and Immobilization
The primary mechanism for phosphate removal by lanthanum compounds is chemical precipitation , leading to the formation of highly insoluble lanthanum phosphate (LaPO₄) mdpi.commdpi.comcondorchem.comtandfonline.comwhiterose.ac.ukresearchgate.netcambridge.org. This reaction is notably rapid, often completing in less than one second researchgate.net. A specific form of this precipitate, rhabdophane (B76276) (LaPO₄·H₂O), is known to permanently trap phosphorus mdpi.combritannica.com.
Beyond direct precipitation, several adsorption mechanisms contribute to phosphate binding and immobilization:
Surface Complexation: Lanthanum ions can adsorb onto the surface of solid materials, including soil particles, forming complexes with phosphate ions and thereby reducing their mobility and bioavailability mdpi.commdpi.com.
Inner-sphere and Outer-sphere Complexation: Phosphate anions can bind to a sorbent surface through inner-sphere complexation (mononuclear monodentate, mononuclear bidentate, and binuclear bidentate) where they directly coordinate with the metal, or via outer-sphere complexation where water molecules are present between the sorbent surface and the phosphate ion google.comresearchgate.net.
Electrostatic Interactions and Ligand Exchange: Other contributing mechanisms include electrostatic attraction, ligand exchange, acid-base interactions, and ion exchange whiterose.ac.ukbritannica.comgoogle.comresearchgate.net.
Lanthanum-based adsorbents exhibit high selectivity for phosphate ions even in the presence of other common anions mdpi.comgoogle.com. The effectiveness of phosphate removal is influenced by pH, with lanthanum phosphate precipitation generally favored under slightly alkaline conditions mdpi.commdpi.com. However, lanthanum(III) demonstrates effective phosphate removal across a broad pH range (4.5 to 8.5), which is superior to aluminum(III) or iron(III) that require narrower optimal pH ranges condorchem.comwhiterose.ac.ukresearchgate.netcambridge.orggoogle.comresearchgate.net. Research has shown that complete phosphate removal can be achieved at a La(III)/PO₄³⁻ molar ratio slightly less than 0.9, suggesting a predominantly chemical reaction condorchem.com.
Various lanthanum-based materials have demonstrated impressive phosphate removal capacities in research settings:
| Lanthanum-based Material | Initial P Concentration (mg/L) | Final P Concentration (mg/L) | Removal Efficiency (%) | Adsorption Capacity (mg P/g) | Reference |
| La-zeolite (2 g/L) | 5.34 | 0.032 | 99.4 | N/A | mdpi.com |
| Lanthanum-modified bentonite (B74815) (LMB) | N/A | N/A | N/A | 5.7 | tandfonline.com |
| La(OH)₃/CK-DETA adsorbent | N/A | N/A | N/A | 173.3 | researchgate.net |
| La/Al-hydroxide composite (LAH) (pH 4.0) | N/A | N/A | N/A | 76.3 | cambridge.org |
| La/Al-hydroxide composite (LAH) (pH 8.5) | N/A | N/A | N/A | 45.3 | cambridge.org |
| Lanthanum chloride | 20 | <0.2 | >99 | N/A | mdpi.com |
| Lanthanum-modified pine needles (pH 3) | 10 | ~1.5 | ~85 | N/A | researchgate.net |
Mitigation of Eutrophication
Phosphate removal is essential for mitigating eutrophication, a process where excessive nutrient loading, particularly phosphorus, leads to the proliferation of harmful algal blooms mdpi.commdpi.comcambridge.orgmdpi.comwur.nlmdpi.com. These blooms can result in toxic water conditions, depletion of dissolved oxygen (anoxia), loss of aquatic life, and significant economic impacts on industries like fishing and tourism mdpi.comwur.nlmdpi.com.
Lanthanum-based materials are effective in controlling eutrophication by reducing phosphate concentrations, thereby minimizing the growth of algae and weeds and improving dissolved oxygen levels wur.nlmdpi.com. For instance, studies have shown that materials modified with lanthanum chloride can remove over 99% of phosphorus, even at high initial concentrations mdpi.com.
Adsorption and Desorption Processes of Lanthanum Ions
The adsorption and desorption behavior of lanthanum ions are critical for understanding their environmental fate and their utility in remediation and extraction processes.
Adsorption on Mineral Phases (e.g., Bentonite, Kaolinite)
Lanthanum ions exhibit strong adsorption onto various mineral phases commonly found in soils and sediments, particularly clay minerals such as bentonite, kaolinite (B1170537), montmorillonite, halloysite (B83129), and palygorskite mdpi.commdpi.comtandfonline.comresearchgate.netmdpi.comdbc.wroc.pliwaponline.comresearchgate.net. This adsorption is primarily driven by:
Cation Exchange: This is often the dominant mechanism for rare earth element (REE) adsorption onto clay minerals researchgate.net.
Surface Complexation: Lanthanum ions can form strong inner-sphere or outer-sphere complexes with surface functional groups on minerals mdpi.comresearchgate.net. For example, on kaolinite, adsorption primarily occurs at surface hydroxyl groups (silanol and aluminol groups) mdpi.comresearchgate.net.
Electrostatic Interactions: The negatively charged surfaces of clay minerals at weakly acidic pH values facilitate electrostatic attraction with rare earth cations like lanthanum mdpi.com.
Studies have ranked the adsorption capacity of various soil constituents for lanthanum, showing the following order: humic acid > goethite ≈ kaolinite > feldspar (B12085585) ≈ quartz researchgate.net. Lanthanum-treated clay minerals are particularly effective in removing phosphorus from water, often by adsorbing phosphate ions and then settling to the sediment floor mdpi.com.
Environmental Factors Influencing Adsorption Equilibrium
Several environmental factors significantly influence the adsorption equilibrium of lanthanum ions on mineral surfaces:
pH: Generally, an increase in solution pH enhances the adsorption of lanthanum onto minerals such as bentonite, goethite, gibbsite, and humic acid mdpi.comcambridge.orgmdpi.comnih.govresearchgate.nettandfonline.comacs.org. This is attributed to changes in the surface charge of the adsorbent and the speciation of lanthanum ions in solution. For instance, lanthanum adsorption on bentonite increases with pH, with higher efficiencies observed at pH 7 compared to pH 3 mdpi.com. However, at very high pH values (e.g., pH 11 for lanthanum-modified bentonite), phosphate adsorption can cease nih.gov.
| pH Range (Bentonite) | Lanthanum Adsorption Efficiency (%) (Sulfate System) mdpi.com | Lanthanum Adsorption Efficiency (%) (Nitrate System) mdpi.com |
| 3 | 57.7 | 33.9 |
| 7 | 70.9 | 49.8 |
Ionic Strength and Background Electrolytes: Ionic strength is a crucial factor affecting adsorption. An increase in background electrolyte concentration (e.g., sulfate or nitrate) can decrease lanthanum adsorption efficiency mdpi.comacs.org. Interestingly, the sulfate system has been found to be more favorable for lanthanum adsorption on bentonite compared to the nitrate (B79036) system, with a faster adsorption rate and higher equilibrium adsorption capacity mdpi.com.
Competing Ions and Organic Matter: The presence of other ions and organic substances can significantly impact lanthanum adsorption. Anions and low molecular weight organic acids (LMWOAs) can inhibit phosphate adsorption by lanthanum-modified bentonite, and at high concentrations, can even lead to phosphorus re-release tandfonline.comnih.gov. Humic substances can form complexes with lanthanum, rendering it less available for phosphate binding mdpi.com. Dissolved organic matter can also affect the efficiency of lanthanum-modified materials google.comresearchgate.net. Ethylenediamine (B42938) tetraacetic acid (EDTA), a strong chelator, can reduce lanthanum adsorption by competing for binding sites researchgate.nettandfonline.com.
Temperature: Adsorption of rare earth ions like lanthanum and yttrium on kaolinite is an endothermic process, meaning adsorption capacity increases with rising temperature dbc.wroc.pl.
Desorption: The desorption of lanthanum from adsorbed phases is also important for understanding its environmental mobility. Lanthanum adsorbed onto biomass, such as Sargassum fluitans, can be completely desorbed using hydrochloric acid solutions, indicating the reversibility of the binding researchgate.net. Physisorbed rare earth elements can be desorbed through cation exchange with monovalent or higher valent salt solutions (e.g., ammonium (B1175870) sulfate), while chemisorbed REEs typically require acidification to reverse complexation-hydrolysis reactions researchgate.net.
Role in Rare Earth Element Extraction and Separation
Lanthanum sulfate plays a vital role in the hydrometallurgical processes for the extraction and separation of rare earth elements (REEs) from their ores.
Acid Leaching: Sulfuric acid is a commonly employed reagent in the leaching of REEs from various ore types, including monazite (B576339), bauxite, and ion-adsorption clays (B1170129) condorchem.combritannica.comgoogle.commdpi.comengj.orgsemanticscholar.org. The purpose of this acid treatment is to convert the REEs present in the ore into soluble sulfate salts, facilitating their dissolution into an aqueous solution britannica.comgoogle.commdpi.comengj.org. For instance, in the processing of monazite, the concentrate is treated with concentrated sulfuric acid at elevated temperatures (150-200 °C) to leach out lanthanide elements as soluble sulfates britannica.com. This process can also be applied to low-grade bauxite, where sulfuric acid leaching can yield this compound engj.org.
Separation Techniques: Due to the similar chemical properties of REEs, their separation into individual elements is a complex and often multi-stage process. This compound is an intermediate product or a key component in the feed for these separation steps:
Precipitation:
Impurity Removal: After initial leaching, solutions containing REEs often undergo neutralization steps to precipitate impurities. For example, thorium sulfate can be precipitated at a pH of 1 condorchem.combritannica.com.
Lanthanide Oxalate Precipitation: A common method involves treating the REE-containing solution with sodium oxalate, which leads to the precipitation of insoluble lanthanide oxalates. These oxalates can then be calcined at high temperatures (e.g., 900 °C) to produce rare earth oxides condorchem.com.
Double Sulfate Precipitation: The recovery of lanthanum from sulfate solutions can be achieved through crystallization as a lanthanum sodium sulfate double salt (NaLa(SO₄)₂·H₂O) mdpi.comresearchgate.netresearchgate.net. This method allows for the separation of lanthanum from other impurities like nickel, cobalt, aluminum, manganese, iron, and zinc researchgate.net.
Solvent Extraction (SX): This is the most widely used commercial method for separating individual REEs, despite being energy and chemical intensive, often requiring 50 to 150 extraction and stripping stages for high-purity separations mdpi.combritannica.comgoogle.comsemanticscholar.orgmit.edu. In this process, REEs are selectively transferred between an aqueous phase (often containing REE sulfates) and an immiscible organic phase containing specific extractants.
Different types of extractants are employed depending on the REE and the acid medium. For instance, primary amines can extract metals from a sulfate medium, while tertiary amines are used with nitrate media condorchem.com. Acidic organophosphorus extractants, such as di-2-ethylhexyl phosphoric acid (204P) and mono-(2-ethylhexyl) phosphonic acid mono-2-ethylhexylester (507P), are frequently studied for lanthanum and neodymium separation semanticscholar.org.
The pH of the aqueous phase is critical for achieving selectivity during solvent extraction, with optimal pH values identified for specific separations like La(III) and Ce(III) semanticscholar.orgdntb.gov.ua.
Other Methods: Other techniques for impurity removal or pre-concentration include selective roasting, carbothermic reduction, and hydrolysis-precipitation mdpi.comgoogle.com.
A challenge in these processes is the potential for interference from impurities like iron and aluminum, which can affect extraction efficiency or lead to the formation of undesirable precipitates or emulsions mdpi.comgoogle.commit.edu. Furthermore, the stability of rare earth sulfates is crucial; at elevated temperatures (450-800 °C), REE sulfates can convert into insoluble REE polyphosphates if excess phosphorus is present, which can drastically reduce their extractability researchgate.net.
Impact of Sulfate on Rare Earth Recovery Processes
Sulfate ions are frequently encountered in rare earth (RE) processing wastewater, originating from sources such as sulfuric acid leaching of rare earth minerals, the leaching of ion-adsorbed rare earth deposits, and the oxidation of associated pyrite (B73398) mdpi.com. The presence of sulfate can profoundly influence the recovery processes of rare earth elements, including lanthanum.
Research indicates that the sulfate system can be more conducive to the adsorption of rare earth ions, such as lanthanum (La³⁺), onto adsorbents like bentonite, compared to nitrate systems. Studies have demonstrated that the maximum adsorption capacity for rare earth ions in a sulfate system can be approximately 1.7 times higher than in a nitrate system mdpi.com. However, it is important to note that the adsorption efficiency for lanthanum on bentonite in both sulfate and nitrate systems tends to decrease with increasing background electrolyte concentration mdpi.com.
Table 1: Comparison of Lanthanum Adsorption Efficiency on Bentonite in Sulfate vs. Nitrate Systems (pH 5, 25 °C) mdpi.com
| Background Electrolyte | Concentration (mol/L) | Adsorption Efficiency (%) |
| Sulfate | 0.005 | 66.4 |
| Sulfate | 0.5 | 60.8 |
| Nitrate | 0.005 | 43.4 |
| Nitrate | 0.5 | 22.4 |
In the context of rare earth extraction, sulfate ions can pose challenges. For instance, they are known to inhibit the extraction of tetravalent cerium, necessitating higher concentrations of nitric acid to achieve satisfactory extraction yields 911metallurgist.com. Furthermore, the solubility of rare earth double sulfate salts in sulfuric acid solutions varies with the specific rare earth element, with heavier rare earth elements generally exhibiting higher solubility. This implies that greater quantities of precipitating agents, such as sodium sulfate, may be required for their efficient recovery acs.org.
Speciation in Complex Environmental Matrices
The environmental behavior and mobility of this compound are heavily influenced by its speciation in complex environmental matrices. This compound is known to be moderately soluble in water and acid americanelements.com. However, unlike many other rare earth sulfates, this compound is noted as the least soluble among the rare-earth sulfates, and its solubility paradoxically decreases with an increase in temperature scbt.com. In aqueous environments, lanthanum primarily exists as the trivalent ion (La³⁺) stanfordmaterials.com.
Lanthanum ions can form various complexes with both inorganic and organic ligands present in natural waters. These inorganic ligands include sulfate, carbonate, and chloride, while organic colloids such as humic acids and natural organic matter also play a significant role in complexation researchgate.netunina.itfrontiersin.org. Understanding sulfate complexation of trivalent lanthanides is particularly important for predicting the speciation and mobility of radionuclides in natural environments acs.orgresearchgate.net.
Advanced analytical techniques, such as nanoelectrospray ionization mass spectrometry (nanoESI-MS), have been employed to study the formation of lanthanum-sulfate complexes. These studies have identified the formation of species such as LaSO₄⁺(aq) and La(SO₄)₂⁻ acs.orgresearchgate.net. The formation constant for the monodentate LaSO₄⁺(aq) complex has been determined, with a log β₁° value of 3.5 ± 0.3 at zero ionic strength acs.orgresearchgate.net.
Table 2: Formation Constant of this compound Complex acs.orgresearchgate.net
| Species | Formation Constant (log β₁° at I=0) |
| LaSO₄⁺(aq) | 3.5 ± 0.3 |
The bioavailability of lanthanum in aquatic systems is significantly modulated by its complexation with dissolved organic matter (DOM), the presence of competitive cations, and the pH of the environment unina.it. For instance, at a pH of 5.4, La³⁺ tends to form complexes with sulfate, while at a higher pH of 7.9, it predominantly complexes with carbonate unina.it. At neutral pH, La³⁺ can also form complexes with soluble organic matter unina.it.
The presence of dissolved organic carbon (DOC) can influence the efficacy of lanthanum-based remediation materials, particularly in phosphorus sequestration. Studies have shown that a high carbon-to-phosphorus (C:P) molar ratio in the presence of DOC can reduce the performance of lanthanum-modified bentonite in binding phosphorus. This is because humic acids, a component of DOC, can directly bind with lanthanum, potentially enhancing the mobility of phosphorus rather than sequestering it rsc.org. In sediments, lanthanum is typically found in inert complexes (approximately 50-60% of total La) and can also be associated with total organic carbon (around 20-30%) nio.res.in.
Table 3: Representative Speciation of Lanthanum in Groundwater (Example) tandfonline.com
| Lanthanum Species | Percentage Range (%) |
| La³⁺ (free ion) | 21–50 |
| LaSO₄⁺ | 5–22 (up to 22.77% for La) |
| LaCO₃⁺ | 3–5 |
| La(CO₃)₂²⁺ | 0–3 |
| Sulfate complex (general) | 0.0–0.1 |
Prospective Research Avenues and Interdisciplinary Directions
Rational Design and Synthesis of Tailored Lanthanum Sulfate (B86663) Materials
The future of lanthanum sulfate applications lies in the ability to precisely control its material properties through rational design and synthesis. This involves moving away from bulk synthesis methods toward techniques that allow for meticulous control over particle size, morphology, crystal structure, and purity to create materials tailored for specific, high-performance applications.
Key research focuses include:
Nanoscale Synthesis: There is a significant interest in producing this compound and related compounds as nanoparticles, such as nanorods and nanospheres. researchgate.netmdpi.com Techniques like ultrasonication and sol-gel synthesis are being explored to create these nanomaterials. researchgate.netresearchgate.net For example, La₂O₃ nanorods with widths of approximately 18 nm and lengths of 160–200 nm have been synthesized, demonstrating control at the nanoscale. mdpi.com The goal is to manipulate particle morphology, as this can influence properties like specific surface area, which is crucial for applications in catalysis and adsorption. researchgate.net
Polymorph Control: Researchers have successfully synthesized new polymorphic modifications of anhydrous this compound, such as β-La₂(SO₄)₃. mdpi.com This was achieved through the controlled thermal dehydration of its nonahydrate form. mdpi.com The ability to selectively produce different polymorphs is critical, as the crystal structure dictates the material's electronic, optical, and thermal properties. mdpi.com
Hydrothermal and Solvothermal Methods: Hydrothermal synthesis is a powerful technique for creating complex, crystalline lanthanide sulfate structures, including three-dimensional networks. scirp.orgresearchgate.net These methods allow for the incorporation of various organic and inorganic components, leading to novel hybrid materials under controlled temperature and pressure. scirp.orgresearchgate.net
Application-Specific Synthesis: A growing trend is the synthesis of lanthanum-based materials designed for a particular function. For instance, lanthanum phosphate (B84403) and lanthanum vanadate (B1173111) nanoparticles have been specifically developed as carriers for radium isotopes in targeted alpha therapy for cancer. mdpi.comnih.gov The synthesis parameters in these cases are tailored to ensure high encapsulation efficiency and retention of the radionuclides. mdpi.com
Advanced In-Situ Characterization for Dynamic Processes
To optimize the synthesis and performance of this compound materials, it is crucial to understand the dynamic processes of their formation, transformation, and interaction in real-time. Advanced in-situ characterization techniques are revolutionizing this area by providing unprecedented insights into these mechanisms as they occur. numberanalytics.com
Promising in-situ methods include:
In-Situ X-ray Diffraction (XRD): This technique allows researchers to monitor the structural evolution of materials during chemical reactions or under varying conditions like temperature and pressure. numberanalytics.com It has been used to study the formation of anhydrous this compound from its hydrated precursors and to track its decomposition into lanthanum oxysulfate and then lanthanum oxide at high temperatures. mdpi.com Confirming the phase purity of bulk samples by comparing real-time XRD patterns with simulated data from single-crystal diffraction is also a key application. scirp.org
Real-Time Monitoring of Crystallization: Techniques that monitor particle size and count in real-time, such as Focused Beam Reflectance Measurement (FBRM), provide detailed kinetic data on precipitation and crystallization. researchgate.net Studies on the crystallization of sodium this compound double salt have used this approach to understand how factors like temperature and reactant addition rate influence precipitation kinetics and crystal purity. researchgate.net
In-Situ Spectroscopy and Microscopy: Heat-resistant optical microscopy enables the direct visualization of 2D crystal growth at high temperatures, offering a window into nucleation and morphology evolution. acs.org Furthermore, in-situ gamma spectrometry presents a novel approach for the direct, real-time analysis of lanthanum concentration during industrial extraction processes by detecting the gamma rays emitted by the naturally occurring ¹³⁸La isotope. researchgate.net
Refined Computational Models for Complex this compound Systems
Computational modeling has become an indispensable tool for predicting the properties of this compound systems and guiding experimental work. By simulating interactions at the atomic and molecular levels, researchers can gain insights that are difficult or impossible to obtain through experiments alone. Future research will focus on developing more refined and predictive models.
Areas for advancement include:
Density Functional Theory (DFT) Calculations: DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure, stability, and properties of this compound compounds. mdpi.comnih.govunomaha.edu Recent studies have used DFT to determine that the β-La₂(SO₄)₃ polymorph is a dielectric material with a large bandgap, a finding corroborated by experimental measurements. mdpi.com DFT is also employed to understand the electronic structures of related compounds like lanthanum sulfides and novel lanthanum complexes. unomaha.eduicm.edu.pl
Modeling of Aqueous Systems: Understanding the behavior of this compound in water is crucial for many applications, including separation and purification. Computational studies have investigated the ion association characteristics in aqueous this compound solutions, modeling the structure and stability of hydrated clusters like [La(SO₄)ₘ·(H₂O)ₙ]⁽³⁻²ᵐ⁾. nih.govresearchgate.net These models show that lanthanum and sulfate ions tend to form contact ion pairs in solution. nih.gov
Simulation of Dynamic and Extraction Processes: Beyond static properties, computational models are being developed to simulate dynamic processes. Mathematical models of the acid extraction of lanthanum from ores in fixed-bed extractors can predict how parameters like particle size, fluid velocity, and acid concentration affect the extraction yield. engj.org Molecular modeling has also been used to investigate the energetics of ion substitution, for example, showing that lanthanum ions prefer to substitute on the surface of barite (barium sulfate) crystals rather than in the bulk. acs.org
Development of Hybrid and Composite Materials with Enhanced Functionality
A significant frontier in materials science is the creation of hybrid and composite materials that combine this compound or related lanthanum compounds with other materials to achieve synergistic effects and enhanced functionalities. These new materials offer properties not available from their individual components.
Examples of emerging hybrid and composite systems:
Energy Storage Materials: Composites of β-lanthanum sulfate and thermally expanded graphite (B72142) are being investigated for chemical heat storage applications, leveraging the hydration-dehydration cycle of the this compound component. researchgate.net
Electrochemical Sensors: A composite made of pyrochlore-structured lanthanum stannate (LSO) nanoparticles decorated on functionalized halloysite (B83129) nanotubes (f-HNT) has been developed as a highly sensitive and selective electrochemical sensor for detecting environmental pollutants. acs.org The interaction between the LSO and the nanotube support enhances electron transmission and increases the number of active sites. acs.org
Advanced Catalysts and Adsorbents: Lanthanum-based composite oxides, such as those combining lanthanum with manganese or cerium and zirconium, are being developed for catalysis and for the removal of pollutants from water. mdpi.comgoogle.comscience.gov Lanthanum-based metal-organic frameworks (La-MOFs) are also emerging as versatile heterogeneous catalysts for organic reactions, such as the conversion of levulinic acid into biofuels. acs.org Modifying mesoporous materials like MCM-41 with a lanthanum-Schiff base complex creates a reusable nanocatalyst with a high surface area. rsc.org
Lifecycle Assessment and Sustainable Engineering of this compound Applications
As the use of lanthanum and its compounds expands, there is a critical need to ensure that these technologies are environmentally and economically sustainable. This involves a "cradle-to-grave" or "cradle-to-cradle" approach, encompassing everything from raw material extraction to end-of-life recycling.
Key interdisciplinary directions include:
Lifecycle Assessment (LCA): LCA is a systematic tool for evaluating the potential environmental impacts of a product or process throughout its entire life cycle. drreddys.comresearchgate.net For lanthanum-based technologies, LCA studies are essential to identify environmental hotspots, such as the energy-intensive mining and processing stages, and to compare the footprint of different production routes. sustainability-directory.comresearchgate.netbohrium.com These assessments quantify impacts like global warming potential, acidification, and eutrophication. drreddys.comresearchgate.net
Sustainable Extraction and Processing: Research is focused on developing greener methods for extracting lanthanum to reduce the environmental damage associated with traditional techniques like acid leaching. sustainability-directory.com Innovations include hydrometallurgical processes that use milder solvents and lower energy inputs, and advanced techniques like supercritical CO₂ extraction, which offers a more environmentally friendly alternative to conventional methods. researchgate.netmdpi.comacs.org
Circular Economy and Recycling: A major goal is to create a circular economy for lanthanum by developing efficient strategies to recover it from end-of-life products. researchgate.net Significant research efforts are directed at recycling lanthanum from spent fluid catalytic cracking (FCC) catalysts and electronic waste (e-waste). acs.orgacs.orgacs.org For example, a sustainable process has been developed to extract lanthanum from spent FCC catalysts as a sodium this compound double salt, while also recovering other valuable materials like alumina (B75360) and silica. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
